molecular formula C10H16ClNOS B1527283 4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole CAS No. 1247506-33-7

4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole

Cat. No.: B1527283
CAS No.: 1247506-33-7
M. Wt: 233.76 g/mol
InChI Key: FWYGQRBPXHUDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a chloromethyl group at the fourth position and a 1-(2-methylpropoxy)ethyl group at the second position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or chloromethyl methyl ether.

    Attachment of the 1-(2-methylpropoxy)ethyl Group: This step involves the alkylation of the thiazole ring with 1-(2-methylpropoxy)ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Addition Reactions: The double bonds in the thiazole ring can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Oxidation Products: Oxidation can lead to sulfoxides or sulfones.

    Reduction Products: Reduction typically yields dihydrothiazoles or other reduced forms of the ring.

Scientific Research Applications

Chemistry

In chemistry, 4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity. It may also find applications in materials science for the synthesis of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2-methyl-1,3-thiazole: Lacks the 1-(2-methylpropoxy)ethyl group, making it less bulky and potentially less bioactive.

    2-(1-(2-methylpropoxy)ethyl)-1,3-thiazole: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.

Uniqueness

4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole is unique due to the presence of both the chloromethyl and 1-(2-methylpropoxy)ethyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNOS/c1-7(2)5-13-8(3)10-12-9(4-11)6-14-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYGQRBPXHUDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)C1=NC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole
Reactant of Route 4
Reactant of Route 4
4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole
Reactant of Route 5
Reactant of Route 5
4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole
Reactant of Route 6
4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.